Cas no 796-34-9 (Benzenamine, N-(9-anthracenylmethylene)-)
796-34-9 structure
Product Name:Benzenamine, N-(9-anthracenylmethylene)-
Benzenamine, N-(9-anthracenylmethylene)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(9-anthracenylmethylene)-
- 1-anthracen-9-yl-N-phenylmethanimine
- N-(9-Anthrylmethylene)aniline
- N-[(E)-9-Anthrylmethylidene]aniline #
- BIDD:GT0767
- AKOS003409561
- 9-(phenyliminomethyl)anthracene
- DTXSID00347669
- OJJWOWZJUYHCPD-PXLXIMEGSA-N
- 796-34-9
- N-[(E)-9-Anthrylmethylidene]aniline
- N-(Anthracen-9-ylmethylene)aniline
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- Inchi: 1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H/b22-15+
- InChI Key: OJJWOWZJUYHCPD-PXLXIMEGSA-N
- SMILES: N(/C1C=CC=CC=1)=C\C1C2C=CC=CC=2C=C2C=CC=CC=12
Computed Properties
- Exact Mass: 281.12055
- Monoisotopic Mass: 281.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- PSA: 12.36
Benzenamine, N-(9-anthracenylmethylene)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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